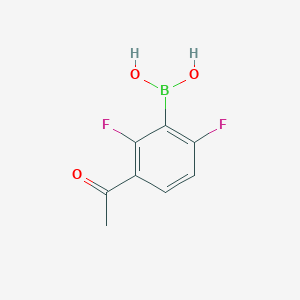

3-Acetyl-2,6-difluorophenylboronic acid

Description

3-Acetyl-2,6-difluorophenylboronic acid (CAS: 1451390-81-0) is a boronic acid derivative featuring a phenyl ring substituted with two fluorine atoms at the 2- and 6-positions and an acetyl group at the 3-position. Its molecular formula is C₈H₇BF₂O₃, with a calculated molecular weight of 199.81 g/mol. The acetyl group introduces electron-withdrawing effects, which can modulate the electronic properties of the boronic acid, influencing its reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . This compound is commercially available with a purity of ≥97% and is primarily utilized in pharmaceutical and materials research for constructing complex aromatic frameworks .

Properties

IUPAC Name |

(3-acetyl-2,6-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF2O3/c1-4(12)5-2-3-6(10)7(8(5)11)9(13)14/h2-3,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLKUWDTTSLAMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)C(=O)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301245408 | |

| Record name | Boronic acid, B-(3-acetyl-2,6-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451390-81-0 | |

| Record name | Boronic acid, B-(3-acetyl-2,6-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451390-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(3-acetyl-2,6-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2,6-difluorophenylboronic acid typically involves the following steps:

Boronic Acid Formation: The starting material, 2,6-difluorobenzaldehyde, undergoes a reaction with a boronic acid derivative, such as boronic acid ester, under mild conditions.

Acetylation: The resulting boronic acid is then acetylated using acetic anhydride or acetyl chloride in the presence of a suitable base, such as pyridine or triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-2,6-difluorophenylboronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The acetyl group can be reduced to an alcohol or aldehyde.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Palladium catalysts and suitable bases are employed in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Oxidation: Boronic esters and borates.

Reduction: Alcohols and aldehydes.

Substitution: Biaryls and biphenyl derivatives.

Scientific Research Applications

3-Acetyl-2,6-difluorophenylboronic acid has diverse applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.

Biology: The compound can be employed in the development of fluorescent probes and bioconjugation techniques.

Industry: It is utilized in the production of organic semiconductors and materials science research.

Mechanism of Action

The mechanism by which 3-Acetyl-2,6-difluorophenylboronic acid exerts its effects involves its participation in chemical reactions through the boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other Lewis bases, facilitating various organic transformations. The acetyl group can influence the reactivity and selectivity of the compound in different reactions.

Molecular Targets and Pathways:

Suzuki-Miyaura Coupling: The boronic acid group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst.

Redox Reactions: The acetyl group can be involved in redox processes, affecting the overall reaction pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 3-Acetyl-2,6-difluorophenylboronic acid with structurally related boronic acids:

Key Findings

Fluorine substituents enhance stability and influence regioselectivity in cross-coupling reactions due to their inductive effects .

Steric and Solubility Considerations: The acetyl group introduces steric bulk, which may slow reaction kinetics in sterically demanding catalytic systems compared to smaller substituents (e.g., chlorine or cyclopropyl) .

Cost and Availability :

- Brominated derivatives are more cost-effective (e.g., 3-Bromo-2,6-difluorophenylboronic acid at 14,500 JPY/5g ) but may require specialized handling due to halogen reactivity .

- The acetylated variant is priced higher (exact data unavailable), reflecting its niche applications in fine chemical synthesis .

Biological Activity

3-Acetyl-2,6-difluorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological applications. Boronic acids are known for their ability to interact with diols and have been utilized in various therapeutic contexts. The unique structure of this compound, featuring both an acetyl group and difluorinated phenyl moiety, suggests it may possess distinctive biological activities.

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C9H8B F2O3

- Molecular Weight : 215.96 g/mol

- IUPAC Name : this compound

Boronic acids, including this compound, typically exert their biological effects through the reversible formation of covalent bonds with diols. This property allows them to modulate the activity of various enzymes and receptors that contain diol functionalities.

Anticancer Potential

Recent studies have indicated that derivatives of boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. For instance, the incorporation of electron-withdrawing groups like fluorine enhances the potency of these compounds against cancer cell lines by affecting their electronic properties and stability in biological systems .

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it has been evaluated for its inhibitory effects on soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and pain pathways. The compound demonstrated significant inhibitory activity with an IC50 value indicating effective enzyme modulation .

Case Studies

Study 1: Inhibition of sEH

A study conducted on the enzyme sEH revealed that this compound exhibited a strong inhibitory effect. The structure-activity relationship (SAR) analysis indicated that the difluoro substitution plays a critical role in enhancing the binding affinity to the enzyme's active site. The findings suggest potential therapeutic applications in managing pain and inflammation .

Study 2: Anticancer Activity

In vitro assays using various cancer cell lines demonstrated that this compound can induce apoptosis in malignant cells while sparing normal cells. The mechanism was linked to the compound's ability to disrupt metabolic processes essential for cancer cell proliferation.

Data Summary

| Biological Activity | IC50 Value (µM) | Notes |

|---|---|---|

| Inhibition of sEH | 9 | Significant inhibition observed |

| Anticancer activity (various lines) | <10 | Induces apoptosis selectively |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.